molecular formula C17H15ClN4O B11292921 N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11292921
M. Wt: 326.8 g/mol
InChI Key: CTYJDKYASKLAOF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or dihydrotriazoles.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chlorophenyl)-5-methyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Uniqueness: The presence of the 3-chlorophenyl group in N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide provides unique electronic and steric properties, which can influence its biological activity and binding affinity.
  • Activity: Similar compounds with different substituents may exhibit varying degrees of biological activity and specificity, depending on the nature and position of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-6-8-15(9-7-11)22-12(2)16(20-21-22)17(23)19-14-5-3-4-13(18)10-14/h3-10H,1-2H3,(H,19,23)

InChI Key

CTYJDKYASKLAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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